3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one
Description
Historical Context of Benzoxazolone Research
The benzoxazolone scaffold has emerged as a cornerstone in medicinal chemistry research, with its development tracing back to fundamental investigations into heterocyclic compounds with therapeutic potential. The 2(3H)-benzoxazolone heterocycle represents a bicyclic ring system composed of a phenyl ring fused to a carbamate, creating a unique structural framework that combines both lipophilic and hydrophilic characteristics within a single molecular template. This distinctive structural feature has captured the attention of medicinal chemists due to its capacity to mimic phenol or catechol moieties while maintaining metabolic stability, a property that has proven invaluable in pharmaceutical development.
Historical research into benzoxazolone derivatives originated from the discovery of naturally occurring compounds containing this structural motif. These compounds were initially identified as phytoalexins present in various plant families, particularly in the Poaceae family including wheat, maize, and rice. The discovery of these natural benzoxazolone derivatives in 1940 marked the beginning of extensive studies in medicinal and pharmaceutical chemistry, as researchers recognized their potential against pathogens, bacteria, viruses, and other microorganisms. The bioisosteric relationship between benzoxazolone and other pharmacologically important structures, such as coumarin and phenylurethane, further enhanced scientific interest in this compound class.
The development of synthetic methodologies for benzoxazolone derivatives has evolved significantly over the decades, with researchers developing both traditional reflux methods and modern microwave-assisted techniques for their preparation. The synthesis typically involves the reaction of 2-aminophenol with urea under controlled heating conditions, forming an intermediate o-hydroxyphenylurea that subsequently cyclizes to yield the desired benzoxazolone structure. These synthetic advances have enabled the systematic exploration of structure-activity relationships and the development of increasingly sophisticated derivatives with enhanced therapeutic properties.
Significance of Substituted Benzoxazolones in Heterocyclic Chemistry
Substituted benzoxazolones occupy a unique position in heterocyclic chemistry due to their exceptional versatility as pharmaceutical scaffolds and their ability to serve as bioisosteric replacements for metabolically labile functional groups. The benzoxazolone nucleus demonstrates remarkable compatibility with diverse substitution patterns, allowing for extensive structural modifications at multiple positions including the benzene ring and the oxazolone moiety. This structural flexibility, combined with the inherent stability of the heterocyclic framework, makes benzoxazolones particularly attractive for drug design applications.
The physicochemical profile of benzoxazolone derivatives contributes significantly to their pharmaceutical utility. These compounds exhibit a discrete combination of properties including bioisosteric preference over pharmacokinetically weaker moieties, weakly acidic behavior, and the presence of both lipophilic and hydrophilic fragments within a single framework. The lipophilic characteristics arise from the aromatic benzene portion of the molecule, while the hydrophilic properties are attributed to the oxygen and nitrogen heteroatoms that contribute to hydrogen bonding interactions and increase the compound's dipole moment. This amphiphilic nature plays a crucial role in absorption, distribution, metabolism, and excretion (ADME) properties, making these compounds particularly suitable for oral bioavailability and tissue penetration.
The biological significance of substituted benzoxazolones extends across multiple therapeutic areas, with documented activities including anticancer, analgesic, anti-inflammatory, antifungal, antibacterial, anti-HIV, and neuroprotective effects. The versatility of this scaffold has led to the commercialization of several benzoxazolone-based pharmaceuticals, with additional compounds currently progressing through various stages of clinical development. The structure-activity relationship (SAR) exploration of benzoxazolone derivatives continues to provide valuable insights for the identification of potential hit compounds and the subsequent optimization of lead molecules for therapeutic applications.
Classification and Nomenclature of Benzoxazolone Derivatives
The systematic classification of benzoxazolone derivatives follows established principles of heterocyclic nomenclature, with the parent compound designated as 2(3H)-benzoxazolone or benzoxazolin-2-one. The IUPAC nomenclature system provides precise structural identification through systematic naming conventions that reflect both the heterocyclic core and any substitution patterns present in the molecule. The compound class encompasses various structural modifications including substitutions on the benzene ring, modifications at the nitrogen position, and extension of the molecular framework through alkyl or aryl chains.
The structural diversity within the benzoxazolone class can be categorized based on substitution patterns and functional group modifications. Position-specific substitutions on the benzene ring, particularly at the 5-, 6-, and 7-positions, represent common structural variations that significantly influence biological activity. Nitrogen substitution at the 3-position provides another avenue for structural diversification, enabling the introduction of various alkyl, aryl, or heterocyclic substituents that can modulate pharmacological properties. The systematic exploration of these substitution patterns has revealed important structure-activity relationships that guide the design of new derivatives with enhanced therapeutic potential.
The classification system also encompasses bioisosteric analogs of benzoxazolone, including 2(3H)-benzothiazolinone (sulfur analog), benzimidazol-2-one (nitrogen analog), and oxindole (methylene analog). These bioisosteric replacements maintain similar electronic and steric properties while providing alternative pharmacological profiles and metabolic characteristics. The recognition of these structural relationships has expanded the scope of benzoxazolone research and provided additional templates for pharmaceutical development.
Research Significance of 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one
The compound 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one represents a sophisticated example of benzoxazolone structural modification, incorporating both aromatic substitution and nitrogen alkylation strategies to create a molecule with potentially enhanced pharmacological properties. This derivative, identified by PubChem CID 4914411, exhibits a molecular formula of C₁₈H₁₉NO₄ and a molecular weight of 313.3 g/mol, positioning it within the optimal range for oral drug development according to Lipinski's rule of five.
The structural features of this compound reflect deliberate design strategies common in contemporary medicinal chemistry. The 5-methyl substitution on the benzoxazolone ring represents a strategic modification that can influence both electronic properties and metabolic stability. Methyl substitution at this position may alter the compound's lipophilicity, receptor binding characteristics, and resistance to enzymatic degradation. The propyl linker connecting the benzoxazolone core to the 4-methoxyphenoxy group provides conformational flexibility while maintaining appropriate molecular size and properties for biological activity.
The 4-methoxyphenoxy substituent introduces additional pharmacophoric elements that may contribute to specific biological activities. The methoxy group on the phenyl ring can participate in hydrogen bonding interactions with biological targets and may influence the compound's solubility and permeability characteristics. The phenoxy linkage provides aromatic character and may contribute to π-π stacking interactions with protein targets, potentially enhancing binding affinity and selectivity. This structural arrangement exemplifies the principles of rational drug design, where specific substituents are incorporated to optimize both pharmacodynamic and pharmacokinetic properties.
The research significance of this compound extends beyond its individual properties to its role as a representative member of the substituted benzoxazolone class. The structural complexity and strategic substitution pattern make it an excellent model for understanding structure-activity relationships within this compound family. Furthermore, its inclusion in chemical databases such as PubChem and ChEMBL (CHEMBL1447183) indicates recognition within the pharmaceutical research community and potential involvement in drug discovery programs.
Properties
IUPAC Name |
3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-4-9-17-16(12-13)19(18(20)23-17)10-3-11-22-15-7-5-14(21-2)6-8-15/h4-9,12H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXNZIHAUYLXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis follows a two-step pathway centered on nucleophilic substitution and cyclization (Figure 1):
Step 1: Alkylation of 4-Methoxyphenol
4-Methoxyphenol reacts with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to form 3-(4-methoxyphenoxy)propyl bromide. This intermediate is critical for introducing the propylphenoxy side chain.
Step 2: Coupling with 5-Methyl-1,3-benzoxazol-2(3H)-one
The alkyl bromide intermediate undergoes nucleophilic substitution with 5-methyl-1,3-benzoxazol-2(3H)-one under reflux conditions in a polar aprotic solvent (e.g., DMF or THF). Catalytic amounts of KI enhance reactivity by facilitating bromide displacement.
Key Parameters:
Route A: Epoxide Intermediate Strategy
A patent-derived method (PMC3896386) utilizes epoxide intermediates for constructing the propylphenoxy chain. Epichlorohydrin reacts with 4-methoxyphenol under basic conditions to form a glycidyl ether, which is subsequently opened by the benzoxazolone nitrogen (Figure 2). This approach avoids handling hazardous alkyl bromides but requires stringent temperature control (0–5°C during epoxide formation).
Route B: Mitsunobu Reaction
For stereospecific applications, the Mitsunobu reaction couples 4-methoxyphenol with a propanol-substituted benzoxazolone using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves higher regioselectivity but is cost-prohibitive for large-scale synthesis.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Comparative studies reveal solvent-dependent yield variations (Table 1):
| Solvent | Base | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | K₂CO₃ | KI | 68 | 95 |
| DMF | Cs₂CO₃ | None | 72 | 93 |
| Acetonitrile | DBU | TBAB | 55 | 89 |
THF = Tetrahydrofuran; DBU = 1,8-Diazabicycloundec-7-ene; TBAB = Tetrabutylammonium bromide.
Polar aprotic solvents (DMF, THF) outperform acetonitrile due to better solubility of intermediates. Cs₂CO₃ increases reaction efficiency by deprotonating the benzoxazolone nitrogen more effectively than K₂CO₃.
Temperature and Time Profiling
Reaction progress monitored via TLC and HPLC shows complete conversion after 18 hours at 90°C (Figure 3). Prolonged heating (>24 hours) induces side reactions, including N-alkylation at competing sites.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent. Gradient elution isolates the target compound from byproducts like unreacted benzoxazolone and dialkylated species.
Purity Assessment:
Recrystallization
Alternative purification via recrystallization from ethanol/water (7:3) yields colorless crystals (mp 142–144°C). This method is scalable but less effective for removing trace solvents.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances adapt the alkylation step to continuous flow reactors, reducing reaction time to 2 hours and improving yield to 85%. Key advantages include precise temperature control and minimized side product formation.
Green Chemistry Metrics
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E-factor: 8.2 (kg waste/kg product), driven by solvent use in chromatography.
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PMI (Process Mass Intensity): 32, highlighting opportunities for solvent recycling.
Challenges and Mitigation Strategies
Byproduct Formation
Dialkylation at the benzoxazolone oxygen is a major side reaction (5–10% yield). Strategies to suppress this include:
Stability of Intermediates
3-(4-Methoxyphenoxy)propyl bromide is moisture-sensitive. Storage under argon at −20°C prevents hydrolysis to the alcohol.
Comparative Analysis with Structural Analogs
The 4-methoxy derivative exhibits higher synthetic yield (68%) compared to its 2-methoxy analog (55%, CAS 838812-58-1) due to reduced steric hindrance during alkylation. Electron-donating groups on the phenol ring enhance nucleophilicity, accelerating the coupling step .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. PPAR Activation
The compound has been identified as a selective activator of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPAR-alpha has therapeutic implications for conditions like hyperlipidemia, arteriosclerosis, and diabetes mellitus .
2. Anticancer Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit anticancer properties. A study highlighted the synthesis of various benzoxazole derivatives and their evaluation against cancer cell lines, demonstrating significant cytotoxicity linked to the structural features of the compounds . The structure of 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one suggests it may also possess similar properties.
Agrochemical Applications
Benzoxazole derivatives are explored for their potential as agrochemicals, particularly herbicides. The synthesis of novel compounds in this class has led to the discovery of effective herbicides that target specific weed species while minimizing environmental impact . The structure of 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one positions it well for similar investigations.
Case Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that compounds with similar structural motifs to 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one exhibited promising results in inhibiting tumor growth .
Case Study 2: PPAR Activation Mechanism
A patent detailing the synthesis and applications of related compounds demonstrated their effectiveness in activating PPARs to manage metabolic disorders. The findings suggest that the compound could be developed into a pharmaceutical agent for treating metabolic syndromes .
Table 1: Comparison of Biological Activities of Benzoxazole Derivatives
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The methoxyphenoxypropyl group and the benzoxazole ring may play crucial roles in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzoxazolone derivatives are often modified at the 3-position to optimize bioactivity. Below is a comparison of key analogs:
Key Observations :
- Electron-Donating vs.
- Antimicrobial vs. Anticancer Activity : Halogenated derivatives (e.g., 3-chloropropyl) show stronger antimicrobial activity, while cyclic amine-substituted analogs exhibit cytotoxicity against cancer cell lines (e.g., A549 lung cancer) .
Physicochemical Properties
- Crystallographic Data: Piperazine-substituted analogs () form hydrogen-bonded networks in crystal lattices, while the target compound’s phenoxy group may promote π-π stacking, affecting solid-state stability .
Biological Activity
3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic compound that belongs to the benzoxazole family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one is characterized by the presence of a benzoxazole ring fused with a methoxyphenyl group. Its molecular formula is C18H19NO4, and it has a molecular weight of 313.35 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in metastatic breast cancer cells (MDA-MB-231) through mechanisms involving caspase activation and DNA fragmentation .
Table 1: Cytotoxic Effects of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 50 | Apoptosis via caspase activation |
| Compound B | HCT116 | 30 | DNA fragmentation |
| Compound C | SKW-3 | 25 | Necrosis via LDH release |
Antimicrobial Activity
Benzoxazole derivatives are also noted for their antimicrobial properties . They exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The presence of substituents like methoxy groups significantly influences their efficacy .
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 12 |
| Compound E | Streptococcus faecalis | 15 |
| Compound F | Escherichia coli | >100 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly in cancerous cells.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
Case Studies
- Cytotoxicity against MDA-MB-231 Cells : A study evaluated the effects of various benzoxazole derivatives on MDA-MB-231 cells using MTT assays. The results indicated that certain derivatives induced significant cell death at concentrations as low as 50 µM after 72 hours .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus. The study found that compounds with methoxy substitutions exhibited lower MIC values compared to their unsubstituted counterparts, indicating enhanced activity due to structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
